molecular formula C8H6ClN3S B12350706 3-(4-Chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione

3-(4-Chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione

Cat. No.: B12350706
M. Wt: 211.67 g/mol
InChI Key: DKGRHMBVKFBJRD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione is a heterocyclic compound that contains a triazole ring fused with a thione group and a chlorophenyl substituent. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization to yield the desired triazole-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in modulating biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-triazole-5-thione: Similar structure but lacks the dihydro component.

    3-(4-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione: Similar structure with a bromine substituent instead of chlorine.

    3-(4-Methylphenyl)-3,4-dihydro-1,2,4-triazole-5-thione: Similar structure with a methyl substituent instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3-(4-Chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4,7H,(H,10,13)

InChI Key

DKGRHMBVKFBJRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2NC(=S)N=N2)Cl

Origin of Product

United States

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